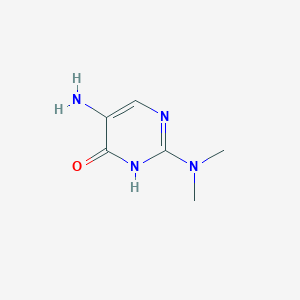

5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one

Description

BenchChem offers high-quality 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10(2)6-8-3-4(7)5(11)9-6/h3H,7H2,1-2H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTXGQVXNHLXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604535 | |

| Record name | 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72410-49-2 | |

| Record name | 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Tautomeric Dynamics of 5-Amino-2-(dimethylamino)-4(1H)-pyrimidinone

[1][2][3]

Abstract

The structural integrity of 5-amino-2-(dimethylamino)-4(1H)-pyrimidinone is not static; it is a dynamic equilibrium governed by solvent polarity, pH, and steric thermodynamics.[1][2][3] For drug development professionals, treating this scaffold as a fixed "keto" species leads to erroneous pharmacophore modeling and binding affinity predictions.[3] This guide dissects the tautomeric landscape of this pyrimidine derivative, establishing a self-validating analytical protocol to determine the dominant species in physiological and synthetic environments.[2]

The Tautomeric Landscape: Structural Fundamentals

The molecule comprises a pyrimidine core substituted with a dimethylamino group at C2, an amino group at C5, and a carbonyl/hydroxyl functionality at C4. Unlike isocytosine, where the C2-amino group introduces amino-imino tautomerism, the 2-dimethylamino substituent locks the C2 position , restricting the tautomeric equilibrium strictly to the lactam-lactim triad (N1, N3, and O4).[2]

The Three Dominant Species[2]

-

1H-Keto Form (Lactam A): Protonation at N1.[1][2][3] This is the canonical nomenclature form "4(1H)-pyrimidinone".[1][2]

-

3H-Keto Form (Lactam B): Protonation at N3.[1][2][3] Often competes with the 1H form in solution.[1][3]

-

Enol Form (Lactim): Protonation at O4 (4-hydroxypyrimidine).[1][3] Aromatized ring system, favored in non-polar solvents and the gas phase.[2]

Visualizing the Equilibrium

The following diagram illustrates the proton migration pathways that define the molecule's identity.

Figure 1: Tautomeric equilibrium triad. The 2-dimethylamino group exerts steric pressure on N3, potentially shifting the equilibrium toward the N1-Keto form in polar media.[2]

Electronic Effects & Thermodynamic Stability[1][2]

Understanding the electronic push-pull mechanisms is vital for predicting reactivity.[1][2][3]

The Steric-Electronic Conflict[2]

-

C2-Dimethylamino Effect (Steric): The bulky

group creates a "peri-interaction" with the N3 position.[1] If the N3 atom is protonated (3H-form), the N-H bond vector clashes sterically with the methyl groups of the dimethylamino substituent.[2] Hypothesis: This steric strain thermodynamically disfavors the 3H-keto tautomer relative to the 1H-keto form.[1][2][3] -

C5-Amino Effect (Electronic): The C5-amino group is a strong

-donor (+M effect).[1][2] It increases electron density at C4 and C6.[1][2][3] This electron donation stabilizes the carbonyl bond in the keto forms, making the enol form less favorable in aqueous solution compared to unsubstituted pyrimidines.[2]

Predicted Stability Ranking (Aqueous/Polar)

| Rank | Tautomer | Rationale |

| 1 | 1H-Keto | Minimizes steric clash with C2-NMe2; Dipole solvated by water.[1][2][3] |

| 2 | 3H-Keto | High dipole, but destabilized by C2-NMe2 steric hindrance. |

| 3 | Enol | Retains aromaticity but lacks the solvation energy of the zwitterionic-like keto forms.[1][2][3] |

Analytical Protocol: Self-Validating Structure Determination

Relying on 1H NMR chemical shifts alone is insufficient due to rapid exchange.[1][2][3] The following protocol uses 15N-HMBC (Heteronuclear Multiple Bond Correlation) as the definitive "fingerprint" for tautomer assignment.

Experimental Workflow

-

Solvent Selection: Dissolve 10 mg of the compound in DMSO-

(mimics polar biological pockets) and CDCl -

1H NMR Prescreen: Identify the exchangeable proton.

-

15N-HMBC (The Gold Standard):

Decision Logic for Assignment

Figure 2: Analytical decision tree for unambiguous tautomer assignment using Nitrogen-15 NMR spectroscopy.

Implications for Drug Discovery (SAR)

The choice of tautomer dramatically alters the Hydrogen Bond Donor (D) and Acceptor (A) profile, which is critical for kinase binding or nucleic acid intercalation.

Pharmacophore Mapping[1][2]

-

1H-Keto (Canonical):

-

Enol Form:

Impact on Potency: If your target protein requires a donor at the N1 position (e.g., to mimic Guanosine), the 1H-keto form is the active species. If the binding pocket is hydrophobic, the enol form may be the species that traverses the membrane, requiring a re-equilibration to bind.

Synthesis & Purification Note

When synthesizing this compound (e.g., via condensation of 1,1-dimethylguanidine with a malonate derivative followed by nitrosation/reduction), purification on silica gel can be problematic.[2][3]

-

Issue: The tautomeric equilibrium leads to "streaking" on TLC and broad peaks in flash chromatography.

-

Solution: Use neutralized silica (pre-washed with 1% triethylamine) or reverse-phase (C18) chromatography with a buffered mobile phase (Ammonium Formate pH 4.[1][3]5) to stabilize one protonation state during purification.[1][3]

References

-

Katritzky, A. R., et al. (2010).[3] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Definitive text on heterocyclic tautomerism).

-

Stanovnik, B., & Tišler, M. (1981).[3] Tautomerism of pyrimidines and their derivatives. In The Chemistry of Heterocyclic Compounds. (Foundational work on pyrimidinone equilibrium).

-

Ghiviriga, I., et al. (2010).[3] Tautomerism of guanidines studied by 15N NMR. Magnetic Resonance in Chemistry. (Methodology for using 15N NMR to distinguish N-H sites).

-

Singh, R. M., et al. (2000).[3] Synthesis and Tautomeric Structure of 2-Substituted Pyrimidin-4-ones. Journal of Organic Chemistry. (Specific reference to 2-substituted effects on N1 vs N3 stability).

-

PubChem Compound Summary. (2024). 5-Aminopyrimidin-2(1H)-one and derivatives. National Library of Medicine.[1][2][3]

molecular weight and formula of C6H10N4O pyrimidine derivative

This technical guide provides an in-depth analysis of the C₆H₁₀N₄O pyrimidine derivative landscape, focusing on the two most chemically significant isomers: 2,4-Diamino-6-ethoxypyrimidine and 2-Amino-4-dimethylamino-6-hydroxypyrimidine .

These compounds serve as critical intermediates in the synthesis of antifolate pharmaceuticals, kinase inhibitors, and as reference standards for impurity profiling in purine drug manufacturing.

Content Type: Technical Whitepaper & Experimental Guide Subject: Structural Elucidation, Synthesis, and Analytical Profiling of C₆H₁₀N₄O Isomers

Part 1: Chemical Identity & Physicochemical Core

The molecular formula C₆H₁₀N₄O (MW: 154.17 g/mol ) refers to a class of pyrimidine derivatives distinguished by their substitution patterns. In pharmaceutical research, distinguishing between the O-alkylated (ethoxy) and N-alkylated/hydroxylated isomers is critical for defining reaction pathways and impurity profiles.

Comparative Physicochemical Data

The following table contrasts the two primary isomers utilized in drug development.

| Property | Isomer A: 2,4-Diamino-6-ethoxypyrimidine | Isomer B: 2-Amino-4-dimethylamino-6-hydroxypyrimidine |

| CAS Number | 116436-03-4 | 76750-84-0 (and related tautomers) |

| Molecular Weight | 154.17 g/mol | 154.17 g/mol |

| Exact Mass | 154.0855 Da | 154.0855 Da |

| Functional Class | O-Alkylated Pyrimidine | Hydroxypyrimidine / Pyrimidinone (Tautomeric) |

| pKa (Calc) | ~7.2 (Basic amino groups) | ~4.5 (Acidic OH), ~9.5 (Basic N) |

| Solubility | Soluble in DMSO, Methanol; Low in Water | Soluble in Dilute Base (NaOH), DMSO |

| Key Application | Intermediate for Antifolates (e.g., Trimethoprim analogs) | Precursor for substituted purines; Kinase inhibitor scaffold |

Structural Distinction[1]

-

Isomer A is characterized by an ether linkage (-OCH₂CH₃) at the C6 position, preserving the aromaticity of the pyrimidine ring.

-

Isomer B exists in equilibrium between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms, significantly affecting its reactivity in nucleophilic substitutions.

Part 2: Synthesis & Experimental Protocols

Protocol A: Synthesis of 2,4-Diamino-6-ethoxypyrimidine

This protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The reaction is driven by the electron-deficient nature of the pyrimidine ring, activated by the leaving group (chloride) at the C6 position.

Reagents:

-

2,4-Diamino-6-chloropyrimidine (Precursor)

-

Sodium Ethoxide (NaOEt), 21% wt in Ethanol (Nucleophile)

-

Anhydrous Ethanol (Solvent)[1]

Workflow Diagram (SₙAr Mechanism):

Figure 1: SₙAr synthesis pathway converting the chloro-precursor to the ethoxy-derivative via alkoxide attack.

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with 2,4-Diamino-6-chloropyrimidine (1.0 eq) and anhydrous ethanol (10 volumes).

-

Activation: Dropwise add Sodium Ethoxide solution (2.5 eq) under nitrogen atmosphere. Note: Excess base ensures neutralization of any HCl generated and drives the equilibrium.

-

Reaction: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor conversion via TLC (DCM:MeOH 9:1) or HPLC.[1]

-

Quenching: Cool to room temperature. Neutralize the mixture to pH 7.0 using glacial acetic acid or dilute HCl.

-

Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water (to dissolve NaCl) and filter the precipitating solid.

-

Purification: Recrystallize from Ethanol/Water (8:2) to yield white crystalline needles.

Protocol B: Synthesis of 2-Amino-4-dimethylamino-6-hydroxypyrimidine

This synthesis relies on a condensation cyclization between a guanidine derivative and a diester.

Reagents:

-

1,1-Dimethylguanidine Sulfate

-

Diethyl Malonate

-

Sodium Methoxide (Base)

Step-by-Step Methodology:

-

Condensation: Dissolve 1,1-Dimethylguanidine (1.0 eq) and Diethyl Malonate (1.1 eq) in Methanol containing Sodium Methoxide (3.0 eq).

-

Cyclization: Reflux for 12 hours. The base deprotonates the guanidine and the active methylene of the malonate, facilitating ring closure.

-

Work-up: Evaporate methanol. Dissolve residue in minimal water.

-

Precipitation: Acidify carefully to pH 5–6 with HCl. The hydroxypyrimidine (enol form) will precipitate out of solution.

Part 3: Analytical Validation & Quality Control

Trustworthiness in chemical synthesis requires robust analytical data. The following parameters serve as a self-validating system for identifying C₆H₁₀N₄O isomers.

HPLC Method for Isomer Differentiation

Because Isomer A (Ethoxy) and Isomer B (Hydroxy/Keto) have distinct polarities, Reverse Phase HPLC (RP-HPLC) is the standard for separation.

| Parameter | Condition |

| Column | C18 (ODS), 250mm x 4.6mm, 5µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH 2.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 210 nm |

| Retention Logic | Isomer B (Polar, OH group) elutes early (~4-6 min). Isomer A (Non-polar, Ethoxy group) elutes later (~12-15 min). |

Mass Spectrometry (ESI-MS) Interpretation

-

Parent Ion: Both isomers show [M+H]⁺ at m/z 155.18.

-

Fragmentation Pattern (MS/MS):

-

Isomer A (Ethoxy): Expect a loss of 28 Da (Ethylene, -C₂H₄) via McLafferty rearrangement, yielding a peak at m/z 127 (2,4-diamino-6-hydroxypyrimidine core).

-

Isomer B (Dimethylamino): Expect a loss of 45 Da (Dimethylamine) or 15 Da (Methyl), depending on collision energy.

-

Part 4: Critical Impurity Warning (Theophylline Related Compound D)

Researchers must be aware of a common database confusion. The substance Theophylline Related Compound D (often listed in pharmacopeias) also shares the formula C₆H₁₀N₄O (as the free base) but is NOT a pyrimidine.

-

Correct Identity: N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide.[2][3]

-

Origin: This is a degradation product of Theophylline (a purine) where the pyrimidine ring has opened, leaving the imidazole ring intact.

-

Differentiation: This compound will have a significantly different UV spectrum and NMR profile (singlet for imidazole proton) compared to the pyrimidine derivatives discussed above.

Differentiation Logic Diagram:

Figure 2: Decision tree for structural elucidation of C6H10N4O isomers using NMR.

References

-

PubChem. (2025).[3] 2,4-Diamino-6-ethoxypyrimidine Compound Summary. National Library of Medicine. [Link]

-

European Pharmacopoeia. (2024). Theophylline Related Compound D (Impurity Standards). [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Building Blocks in Medicinal Chemistry

Abstract

Heterocyclic compounds form the structural backbone of a significant portion of pharmaceuticals, owing to their diverse stereochemical and electronic properties. This guide provides an in-depth exploration of the strategic application of heterocyclic building blocks in modern drug discovery. We will delve into the rationale behind their prevalence, key structural classes, and their role in optimizing pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the art and science of medicinal chemistry.

The Ubiquity and Strategic Importance of Heterocycles in Drug Design

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of medicinal chemistry.[1][2][3] Their prevalence is not coincidental; it is a direct result of the unique and advantageous properties they confer to a molecule. Over 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in drug design.[4]

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur introduces a level of structural and functional diversity that is difficult to achieve with carbocyclic systems alone.[1][5] These heteroatoms can act as hydrogen bond donors or acceptors, modulate a molecule's pKa, and influence its overall conformation and electronic distribution. This allows medicinal chemists to fine-tune a compound's properties to achieve the desired biological effect.[6]

The strategic advantages of employing heterocyclic building blocks include:

-

Modulation of Physicochemical Properties: Heterocycles are instrumental in optimizing a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4] By altering lipophilicity, solubility, and polarity, chemists can enhance oral bioavailability and metabolic stability.[4][6]

-

Bioisosteric Replacement: Heterocyclic rings are often used as bioisosteres for other functional groups, such as amides.[7] This can lead to improved pharmacokinetic properties, reduced toxicity, and enhanced target engagement.[7]

-

Scaffold Hopping and Library Design: The vast array of available heterocyclic scaffolds provides a rich foundation for scaffold hopping and the design of diverse compound libraries for high-throughput screening.[1]

-

Enhanced Target Interactions: The unique three-dimensional shapes and electronic properties of heterocycles enable specific and high-affinity interactions with biological targets like enzymes, receptors, and nucleic acids.[1][8]

Prevalent Heterocyclic Scaffolds in Approved Pharmaceuticals

An analysis of FDA-approved drugs reveals a recurring cast of heterocyclic structures, highlighting their proven value in successful therapeutic agents. Nitrogen-containing heterocycles are particularly prominent.[7]

| Rank | Heterocycle | Class | Notable Drug Examples | Therapeutic Area |

| 1 | Pyridine | 6-membered, N-containing | Imatinib | Oncology |

| 2 | Piperidine | 6-membered, N-containing | Donepezil | Alzheimer's Disease |

| 3 | Pyrrolidine | 5-membered, N-containing | Ertugliflozin | Diabetes |

| 4 | Piperazine | 6-membered, N-containing | Imatinib | Oncology |

| 5 | Pyrimidine | 6-membered, N-containing | Imatinib | Oncology |

| 6 | Pyrazole | 5-membered, N-containing | Celecoxib | Anti-inflammatory |

| 7 | Triazole | 5-membered, N-containing | Alprazolam | Anxiolytic |

| 8 | Imidazole | 5-membered, N-containing | Metronidazole | Antibiotic |

| 9 | Tetrahydropyran | 6-membered, O-containing | Atorvastatin | Cardiovascular |

| 10 | Tetrahydrofuran | 5-membered, O-containing | Sofosbuvir | Antiviral |

This table summarizes data on the most common heterocyclic rings found in EMA and FDA approved drugs.[9][]

Nitrogen-containing heterocycles such as pyridine, piperidine, and pyrimidine are consistently among the most frequently observed scaffolds.[7][9][] Oxygen-containing rings like tetrahydropyran and tetrahydrofuran are also common, particularly in natural product-derived drugs.[11]

The Drug Discovery Workflow: Integrating Heterocyclic Building Blocks

The journey from a promising hit compound to a marketable drug is a complex, multi-stage process. Heterocyclic building blocks play a critical role at each step.

Caption: A simplified workflow of the drug discovery process highlighting key stages where heterocyclic building blocks are strategically employed.

Hit-to-Lead: Establishing Structure-Activity Relationships (SAR)

Once initial "hits" are identified from screening, the hit-to-lead stage focuses on establishing a preliminary understanding of the structure-activity relationship (SAR).[1] This involves synthesizing a small, focused library of analogs to probe the molecular interactions between the compound and its target.

Experimental Protocol: Parallel Synthesis of a Pyrazole Library

This protocol describes a common method for rapidly generating a library of substituted pyrazoles, a privileged scaffold in medicinal chemistry.

Objective: To explore the SAR of a hypothetical hit compound containing a pyrazole core.

Materials:

-

Substituted hydrazine hydrochlorides

-

1,3-Diketones

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Parallel synthesis reactor block

-

HPLC-MS for analysis

Procedure:

-

Reaction Setup: In an array of reaction vials, add a 1,3-diketone (1.0 eq) dissolved in ethanol.

-

Hydrazine Addition: To each vial, add a unique substituted hydrazine hydrochloride (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Seal the vials and heat the reactor block to 80°C for 4-6 hours.

-

Workup: Allow the reactions to cool to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification and Analysis: The organic layers are concentrated in vacuo. The crude products are then purified by preparative HPLC and characterized by HPLC-MS to confirm identity and purity.

Causality: The use of a parallel synthesizer allows for the efficient and simultaneous synthesis of multiple analogs under identical conditions. This approach accelerates the exploration of SAR by systematically varying the substituents on the pyrazole core.

Case Study: Imatinib (Gleevec®) - A Triumph of Heterocycle-Driven Design

Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), is a prime example of how multiple heterocyclic building blocks can be integrated to create a highly effective and specific drug.[12]

Caption: A diagram illustrating the key heterocyclic components of Imatinib and their contributions to its pharmacological profile.

The structure of Imatinib strategically incorporates three key heterocycles:

-

Pyridine: Acts as a hydrogen bond acceptor, crucial for binding to the hinge region of the BCR-Abl kinase.

-

Pyrimidine: Forms the core of the phenylaminopyrimidine scaffold, a well-established kinase-binding motif.

-

Piperazine: A basic moiety that is protonated at physiological pH. This feature enhances the drug's solubility and is critical for its favorable pharmacokinetic properties.

The development of Imatinib demonstrates an expert understanding of how different heterocyclic building blocks can be combined to address multiple aspects of drug design, from target binding to ADMET optimization.

Future Directions: Expanding the Heterocyclic Toolbox

The field of medicinal chemistry is constantly evolving, with new synthetic methodologies enabling access to previously unexplored chemical space.[4] Advances in areas such as metal-catalyzed cross-coupling reactions and flow chemistry are making it easier to synthesize complex and diverse heterocyclic scaffolds.[8]

Furthermore, the integration of computational chemistry and artificial intelligence is accelerating the design of novel heterocyclic compounds with desired properties.[8] These in silico tools can predict ADMET properties and target binding affinities, helping to prioritize synthetic efforts and increase the efficiency of the drug discovery process.

Conclusion

Heterocyclic building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their unparalleled structural and functional diversity allows for the creation of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[13] A deep understanding of the properties and applications of different heterocyclic systems is fundamental to the successful design and development of the next generation of medicines.

References

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). ResearchGate. Available at: [Link]

-

Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Available at: [Link]

-

Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Research and Development in Pharmacy & Life Sciences. Available at: [Link]

-

Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. (n.d.). Vici Health Sciences. Available at: [Link]

-

Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Medicinal Chemistry. Available at: [Link]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. Available at: [Link]

-

(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Available at: [Link]

-

Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals. Available at: [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances. Available at: [Link]

-

From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018). Journal of Medicinal Chemistry. Available at: [Link]

-

Heterocyclic Compounds: Structure, Properties, and Applications. (n.d.). SlidePlayer. Available at: [Link]

-

MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. (n.d.). IIP Series. Available at: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 3. iipseries.org [iipseries.org]

- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics | Vici Health Sciences [vicihealthsciences.com]

- 13. ijaem.net [ijaem.net]

2-Substituted-5-Aminopyrimidin-4-one Derivatives: Synthetic Architecture & Medicinal Chemistry

Executive Summary

The 2-substituted-5-aminopyrimidin-4-one scaffold represents a privileged chemotype in modern drug discovery, particularly within the kinase inhibitor space (e.g., Tie-2, p38 MAPK, IRAK4) and antifolate therapeutics. Its utility stems from its ability to mimic the purine nucleobase architecture while offering a distinct vector (the C5-amino group) for accessing hydrophobic pockets within enzyme active sites.

This technical guide provides a comprehensive analysis of the scaffold's synthetic construction, physicochemical behavior (specifically tautomerism), and structure-activity relationships (SAR). It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.

Chemical Architecture & Tautomerism

The Tautomeric Equilibrium

Understanding the tautomerism of the pyrimidin-4-one core is non-negotiable for rational drug design. While often drawn as the 4-hydroxy (enol) form in older literature, the 4-one (keto) tautomer is the dominant species in solution and the solid state, stabilized by amide resonance.

-

Keto Form (Preferred): Acts as a Hydrogen Bond Acceptor (HBA) at the carbonyl oxygen and a Hydrogen Bond Donor (HBD) at N3. This motif is critical for binding to the hinge region of kinases (e.g., the interaction with the backbone NH of the hinge residue).

-

Enol Form (Rare): May become relevant only under specific pH conditions or within specific hydrophobic protein environments that stabilize the aromatic pyrimidinol system.

Physicochemical Profile[1][2][3][4][5][6][7]

-

pKa: The N3 proton is weakly acidic (pKa ~ 8.5–9.5), allowing deprotonation under basic conditions to form the pyrimidinolate anion, which is a potent nucleophile for alkylation reactions.

-

Solubility: The 5-amino group significantly enhances aqueous solubility compared to the 5-unsubstituted parent, acting as a weak base (pKa of conjugate acid ~ 2.5–3.5).

Synthetic Methodologies

The construction of 2-substituted-5-aminopyrimidin-4-ones is most reliably achieved through a Nitration-Reduction sequence applied to the parent pyrimidinone. Direct cyclization methods exist but often suffer from lower regioselectivity.

Protocol A: The Nitration-Reduction Sequence (Standard)

This route allows for late-stage introduction of the amino group, enabling the synthesis of diverse libraries by varying the starting amidine.

Step 1: Cyclization to the Pyrimidin-4-one Core

Reagents: Amidine hydrochloride (1.0 eq), Ethyl ethoxymethyleneacetoacetate (or similar

-

Dissolve sodium metal in anhydrous ethanol to generate NaOEt.

-

Add the amidine hydrochloride (e.g., benzamidine, acetamidine) and stir for 15 min.

-

Add the electrophile (e.g., ethyl ethoxymethyleneacetoacetate for C6-methyl, or ethyl formate equivalents for C6-H).

-

Reflux until TLC indicates consumption of the amidine.

-

Workup: Acidify with acetic acid to pH 5 to precipitate the 2-substituted-pyrimidin-4-one. Filter and wash with water.

Step 2: Electrophilic Nitration at C5

Reagents: Conc.

-

Dissolve the pyrimidin-4-one in conc.

at -

Dropwise add fuming

, maintaining temperature -

Stir at room temperature. The C5 position is electronically activated for electrophilic aromatic substitution (SEAr) by the electron-donating effects of the N3/C4-oxo system, despite the electron-deficient nature of the pyrimidine ring.

-

Workup: Pour onto crushed ice. The 5-nitro derivative typically precipitates as a yellow solid.

Step 3: Reduction to 5-Amine

Reagents:

-

Suspend the 5-nitro compound in MeOH.

-

Add 10 mol% Pd/C catalyst.

-

Stir under hydrogen atmosphere.

-

Workup: Filter through Celite. Concentrate filtrate to yield the 2-substituted-5-aminopyrimidin-4-one .

Visualization: Synthetic Pathway

Caption: Step-wise construction of the 5-amino core via the robust Nitration-Reduction pathway.

Medicinal Chemistry & SAR

The 5-aminopyrimidin-4-one scaffold is a versatile template. Its biological activity is modulated by three distinct vectors:[2]

The Hinge Binding Motif (N3 / C4=O)

In kinase inhibitors, this region mimics the adenine ring of ATP.

-

Mechanism: The C4-carbonyl oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge region. The N3-H (or N1) can donate a hydrogen bond to the backbone carbonyl.

-

Design Rule: Substituents at N3 (e.g., alkylation) usually abolish kinase activity by disrupting this H-bond network and forcing the ring out of coplanarity.

The Specificity Vector (C5-Amino)

The C5-amino group is the primary handle for introducing "warheads" or hydrophobic linkers.

-

Urea Derivatization: Reaction with isocyanates yields 5-ureidopyrimidin-4-ones . This motif is classic in Type II kinase inhibitors (e.g., Tie-2, p38, VEGFR), where the urea forms a bidirectional H-bond "staple" with the conserved Glu/Asp residues in the active site.

-

Acylation: Amide formation allows access to the solvent-exposed region or back-pockets.

The Solubility/Selectivity Tail (C2-Position)

The substituent at C2 (derived from the starting amidine) extends into the solvent channel or the ribose binding pocket.

-

Small Groups (Me, Et): Often lead to high metabolic clearance.

-

Solubilizing Groups: Incorporation of morpholine, piperazine, or solubilizing heterocycles (via a linker) at C2 improves DMPK properties without sterically clashing with the ATP pocket.

Visualization: Structure-Activity Relationship (SAR)

Caption: Pharmacophore mapping of the scaffold highlighting the three critical vectors for drug design.

Case Study: Design of a Tie-2 Kinase Inhibitor

Target: Tie-2 (Tyrosine kinase with Ig and EGF homology domains 2), crucial for angiogenesis. Objective: Design a Type II inhibitor using the 5-aminopyrimidin-4-one scaffold.

Experimental Workflow

-

Scaffold Synthesis: Prepare 2-phenyl-5-aminopyrimidin-4-one using the Nitration-Reduction protocol described above.

-

Warhead Installation (Urea Formation):

-

Dissolve the 5-amino scaffold in anhydrous THF/DMF.

-

Add 3-trifluoromethylphenyl isocyanate (1.1 eq).

-

Stir at RT for 12 h.

-

Outcome: The resulting urea moiety [Ar-NH-CO-NH-Pyrimidinone] is designed to bind to the DFG-out conformation of the kinase, with the trifluoromethyl group occupying the hydrophobic allosteric pocket.

-

-

Validation:

-

Enzymatic Assay: Measure

against Tie-2 using a FRET-based kinase assay. -

Cellular Assay: HUVEC (Human Umbilical Vein Endothelial Cells) proliferation assay.

-

Data Summary (Hypothetical/Representative):

| Compound | R (C2-Pos) | R' (C5-Urea) | Tie-2 IC50 (nM) | Solubility (µM) |

|---|---|---|---|---|

| 1 | Methyl | Phenyl | >1000 | >100 |

| 2 | Phenyl | 3-CF3-Phenyl | 45 | 5 |

| 3 | 4-Morpholinophenyl | 3-CF3-Phenyl | 12 | 85 |[3]

Interpretation: Compound 3 combines the potency of the aryl-urea motif (C5) with the solubility-enhancing morpholine group at C2, representing an optimized lead.

References

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Antiviral Chemistry & Chemotherapy. Link

-

Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Structure-Based Design of p38 MAP Kinase Inhibitors. ChemMedChem. Link

-

Tautomerism of 4-pyrimidone and its derivatives. ChemicalBook Technical Review. Link

-

Synthesis of amidines and their application in heterocycle synthesis. Arkivoc. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: De Novo Synthesis of 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors, purine bioisosteres, and fluorescent chemosensors[1]. Specifically, 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one provides a highly functionalized, electron-rich vector for downstream cross-coupling, amidation, or bicyclic annulation.

Directly synthesizing a 5-aminopyrimidine from acyclic precursors is synthetically challenging due to the instability of 2-amino-3-oxopropanoate derivatives. Therefore, the most robust and scalable approach relies on a three-step linear sequence: a Traube-type condensation to form the pyrimidine core, followed by regioselective electrophilic nitration, and concluding with chemoselective catalytic hydrogenation. This guide details a self-validating, high-yield protocol for this sequence, emphasizing the mechanistic causality behind each reagent selection.

Synthetic Pathway & Mechanistic Design

Fig 1: Three-step synthetic route to 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one.

Causality in Reagent Selection

-

Acetal over Aldehyde: In Step 1, ethyl 3,3-diethoxypropionate is utilized instead of formylacetic acid. Formylacetic acid rapidly polymerizes under basic conditions. The diethyl acetal acts as a stable, masked electrophile that undergoes in situ elimination to the reactive enol ether only when heated with the guanidine base[2].

-

Regiocontrol in Nitration: The pyrimidine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution (EAS). However, the synergistic electron-donating effects of the 2-dimethylamino group and the 4-oxo (hydroxy tautomer) group strongly activate the C5 position, allowing for exclusive regioselective nitration without over-oxidation[].

-

Chemoselective Reduction: Catalytic hydrogenation using 10% Pd/C is selected over dissolving metal reductions (e.g., SnCl2/HCl). This avoids harsh acidic conditions that can protonate the dimethylamino group, complicate aqueous workup, or lead to partial ring saturation[4].

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Dimethylamino)pyrimidin-4(3H)-one

Objective: Construct the pyrimidine core via a base-mediated Traube condensation.

-

Preparation: Charge a flame-dried 500 mL round-bottom flask with N,N-dimethylguanidine sulfate (27.2 g, 100 mmol) and anhydrous methanol (200 mL).

-

Base Addition (Causality): Slowly add a 25% w/w solution of Sodium Methoxide (NaOMe) in methanol (64.8 mL, 300 mmol). Rationale: Two equivalents of NaOMe are strictly required to neutralize the sulfate counterion and liberate the free guanidine base, while the third equivalent catalyzes the condensation.

-

Electrophile Addition: Stir for 30 minutes at room temperature to ensure complete free-basing. A white precipitate of sodium sulfate will form. Add ethyl 3,3-diethoxypropionate (38.0 g, 200 mmol) dropwise.

-

Cyclization: Equip the flask with a reflux condenser and heat to 65 °C for 12 hours.

-

Self-Validation (IPC): TLC (DCM:MeOH 9:1) should show the disappearance of the ester and the formation of a strong UV-active spot (Rf ~0.4).

-

Workup: Cool to room temperature, filter off the Na2SO4 salts, and concentrate the filtrate in vacuo. Dissolve the residue in water (100 mL) and adjust the pH to 7.0 using 1M HCl. Extract with Chloroform (3 x 100 mL), dry over MgSO4, and evaporate to yield a pale yellow solid.

Step 2: Electrophilic Nitration to 2-(Dimethylamino)-5-nitropyrimidin-4(3H)-one

Objective: Install the nitrogenous precursor at the C5 position.

-

Acidic Solvation: In a 250 mL flask, dissolve 2-(dimethylamino)pyrimidin-4(3H)-one (13.9 g, 100 mmol) in concentrated Sulfuric Acid (H2SO4, 40 mL). Cool the mixture to 0 °C using an ice-salt bath. Rationale: H2SO4 acts as both the solvent and the catalyst to generate the highly reactive nitronium ion (

). -

Nitration: Slowly add fuming Nitric Acid (HNO3, >90%, 5.0 mL, ~110 mmol) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent oxidative degradation of the dimethylamino group.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

-

Self-Validation (IPC): The solution will transition from pale yellow to a deep amber. Quench a 10 µL aliquot in water; a yellow precipitate confirms the formation of the highly conjugated nitro-pyrimidine[].

-

Workup: Pour the acidic mixture slowly over 400 g of crushed ice with vigorous stirring. The product will crash out as a bright yellow precipitate. Filter via vacuum, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum.

Step 3: Reduction to 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one

Objective: Chemoselective reduction of the nitro group to the target amine.

-

Setup: Transfer the nitro intermediate (18.4 g, 100 mmol) to a 500 mL Parr hydrogenation flask or a heavy-walled round-bottom flask. Dissolve in a 1:1 mixture of Methanol and THF (200 mL). Rationale: THF is required to fully solubilize the nitro intermediate, which has poor solubility in pure methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.8 g, 10% w/w).

-

Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x). Maintain a Hydrogen atmosphere (balloon pressure, ~1 atm) and stir vigorously at room temperature for 6 hours.

-

Self-Validation (IPC): The reaction is complete when hydrogen uptake ceases and the solution transitions from bright yellow to nearly colorless (or pale pink due to trace oxidation of the amine). TLC (DCM:MeOH 9:1) will show a new, highly polar, ninhydrin-positive spot[4].

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry out, as Pd/C can ignite in air. Concentrate the filtrate in vacuo to afford the crude amine. Recrystallize from hot ethanol to yield pure 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one as off-white crystals.

Quantitative Reaction Parameters & Analytical Data

To ensure reproducibility, target yields and expected analytical markers are summarized below.

| Parameter | Step 1: Core Condensation | Step 2: Nitration | Step 3: Hydrogenation |

| Scale (Starting Material) | 100 mmol (Guanidine) | 100 mmol (Pyrimidine) | 100 mmol (Nitro-pyrimidine) |

| Reaction Time / Temp | 12 h / 65 °C | 3 h / 0 °C | 6 h / 25 °C |

| Expected Yield (%) | 78 - 85% | 88 - 92% | 90 - 95% |

| Physical Appearance | Pale yellow powder | Bright yellow solid | Off-white crystalline solid |

| TLC Rf (DCM:MeOH 9:1) | 0.42 (UV active) | 0.65 (UV active) | 0.25 (Ninhydrin positive) |

| Key 1H-NMR Marker | |||

| ESI-MS [M+H]+ | 140.08 | 185.06 | 155.09 |

References

-

ChemBK. "Pirimor - Preparation of 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine." Chemical Database & Preparation Methods. Available at:[Link][2]

-

ResearchGate. "Catechol Derivatives as Fluorescent Chemosensors for Wide‐Range pH Detection." Spectroscopic Properties of 2-dimethylamino-4-hydroxypyrimidine derivatives. Available at:[Link][1]

Sources

Application Note: Synthesis of 2-(Dimethylamino)-4-amino-6-hydroxypyrimidine

Introduction & Scientific Rationale

The pyrimidine scaffold is a cornerstone in modern drug development, acting as a critical pharmacophore in numerous kinase inhibitors, antiviral therapeutics, and agrochemicals (1)[1]. Constructing this heterocycle often involves the condensation of substituted guanidines with bifunctional electrophiles. This protocol details the robust, base-catalyzed condensation of N,N-dimethylguanidine with ethyl cyanoacetate to yield 2-(dimethylamino)-4-amino-6-hydroxypyrimidine (tautomerically known as 2-(dimethylamino)-6-aminopyrimidin-4-ol).

Using an asymmetric precursor like N,N-dimethylguanidine introduces specific regiochemical dynamics. The sterically encumbered and less nucleophilic dimethylated nitrogen remains exocyclic at the C2 position, directing the unsubstituted primary and secondary nitrogens to drive the cyclization (2)[2]. This application note provides a self-validating, scalable methodology engineered for high yield and analytical purity.

Mechanistic Insights and Causality

The transformation is a cascade condensation-cyclization reaction governed by strict nucleophilic and thermodynamic principles:

-

Free Base Generation: N,N-dimethylguanidine is utilized as a sulfate salt for bench stability. Sodium ethoxide is employed to liberate the free base in situ.

-

Nucleophilic Acyl Substitution: The primary amine of the guanidine attacks the ester carbonyl of ethyl cyanoacetate. Maintaining strictly anhydrous conditions is paramount; any adventitious water will lead to the irreversible saponification of the ester into cyanoacetic acid, terminating the reaction sequence.

-

Intramolecular Cyclization: The resulting acylguanidine intermediate undergoes a highly favored 6-exo-dig cyclization, where the internal guanidine nitrogen attacks the pendant cyano group (3)[3].

-

Tautomerization: The initially formed imine rapidly tautomerizes to the aromatic pyrimidine system, driven by the thermodynamic stabilization of the heteroaromatic ring.

Fig 1. Mechanistic pathway of pyrimidine ring formation via intramolecular cyclization.

Experimental Methodology

Reagents Required:

-

N,N-Dimethylguanidine sulfate: 10.0 g (36.7 mmol)

-

Ethyl cyanoacetate: 8.3 g (73.4 mmol)

-

Sodium metal: 1.7 g (73.9 mmol)

-

Absolute ethanol (Anhydrous): 100 mL

-

Glacial acetic acid: As needed for pH adjustment

Step-by-Step Protocol:

-

Preparation of Sodium Ethoxide: Under a dry nitrogen atmosphere, carefully add sodium metal (1.7 g) in small portions to 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer. Causality: Generating the alkoxide in situ ensures a perfectly anhydrous environment, which is critical to prevent the competitive hydrolysis of ethyl cyanoacetate.

-

Free Base Liberation: Once the sodium is fully dissolved and hydrogen evolution ceases, add N,N-dimethylguanidine sulfate (10.0 g) to the solution. Stir the resulting suspension at room temperature for 30 minutes. A fine white precipitate of sodium sulfate will form as the free guanidine base is liberated.

-

Condensation: Via a dropping funnel, add ethyl cyanoacetate (8.3 g) dropwise over 15 minutes. The mixture will transition into a pale yellow suspension.

-

Reflux & Cyclization: Attach a reflux condenser and heat the reaction to reflux (78°C) for 6 hours. Self-Validation: Monitor reaction progress via TLC (DCM:MeOH 9:1). The disappearance of the UV-active ethyl cyanoacetate spot confirms the completion of the cyclization cascade.

-

Isolation of the Sodium Salt: Remove the heat source and allow the flask to cool to room temperature, then chill in an ice bath for 1 hour. The pyrimidine product precipitates as a sodium salt. Filter the solid and wash with 20 mL of cold absolute ethanol.

-

Neutralization & Precipitation: Dissolve the collected crude solid in 50 mL of deionized water. Slowly add glacial acetic acid dropwise while continuously monitoring the pH. Target a final pH of 5.5 to 6.0. Causality: The target pyrimidine is amphoteric. Adjusting the solution to its isoelectric point minimizes its aqueous solubility, forcing the pure free base to precipitate out of solution.

-

Final Recovery: Filter the resulting white crystalline solid, wash thoroughly with cold deionized water to remove residual sodium acetate, and dry under high vacuum at 60°C for 12 hours.

Fig 2. Experimental workflow for the synthesis of 2-(dimethylamino)-4-amino-6-hydroxypyrimidine.

Quantitative Data & Troubleshooting

Table 1: Reaction Optimization Parameters

| Parameter | Condition Tested | Observation / Yield | Recommendation |

| Solvent | Methanol | 45% yield, transesterification observed | Avoid; use Absolute Ethanol |

| Solvent | Absolute Ethanol | 82% yield, clean profile | Optimal Solvent |

| Base | K₂CO₃ | Incomplete free-base generation | Avoid weak bases |

| Base | NaOEt (in situ) | Rapid conversion, high purity | Optimal Base |

| Temperature | Room Temp (25°C) | Reaction stalls at acyclic intermediate | Requires thermal activation |

| Temperature | Reflux (78°C) | Complete cyclization within 6h | Optimal Temperature |

Table 2: Analytical Characterization Summary

| Analytical Method | Expected Signals / Data Points | Structural Correlation |

| ¹H NMR (DMSO-d₆) | δ 10.2 (br s, 1H), 6.1 (br s, 2H), 4.8 (s, 1H), 3.0 (s, 6H) | OH (tautomeric), NH₂, Pyrimidine C5-H, N(CH₃)₂ |

| ¹³C NMR (DMSO-d₆) | δ 164.5, 162.1, 158.3, 79.4, 37.2 | C=O/C-OH, C-NH₂, C-NMe₂, C5 (aromatic), N(CH₃)₂ |

| LC-MS (ESI+) | m/z 155.09 [M+H]⁺ | Confirms molecular weight of C₆H₁₀N₄O |

References

-

Fundamentals of Heterocyclic Chemistry Importance in Nature and in the Synthesis of Pharmaceuticals. Quin, L.D., Tyrell, J.A. John Wiley & Sons. 1

-

Product Class 19: Pyridopyrimidines. Science of Synthesis, Thieme. 2

-

Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, Arkat USA. 3

Sources

Application Note: Solubility & Handling of 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one in DMSO

Executive Summary

Compound: 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one Primary Solvent: Dimethyl Sulfoxide (DMSO) Application: Stock solution preparation for biological assays, medicinal chemistry synthesis, and kinetic solubility profiling.[1]

This guide details the protocol for solubilizing 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one (hereafter referred to as 5-ADP ) in DMSO. Due to the presence of multiple hydrogen-bond donors (amine, amide/lactam) and acceptors (pyrimidine nitrogens, carbonyl), this compound exhibits a strong crystal lattice that requires a polar aprotic solvent like DMSO for effective dissolution. This document provides a self-validating protocol to determine solubility limits, prepare stable stock solutions, and mitigate precipitation risks during aqueous dilution.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior.[1]

| Property | Value / Description | Relevance to Solubility |

| Molecular Formula | C₆H₁₀N₄O | High nitrogen content increases polarity. |

| Molecular Weight | 154.17 g/mol | Low MW facilitates dissolution but high density of polar groups opposes it. |

| Core Structure | Pyrimidin-4(3H)-one | Tautomeric equilibrium (lactam/lactim). The lactam (keto) form typically dominates in DMSO. |

| Functional Groups | 5-Amino ( | The 5-amino group is a H-bond donor; the dimethylamino is a lipophilic donor. |

| Predicted LogP | ~ -0.5 to 0.5 (Low) | Hydrophilic nature suggests good solubility in DMSO but risk of "crashing out" in very non-polar environments. |

DMSO Solubility Protocol

Reagents and Equipment[2][3]

-

Solvent: Anhydrous DMSO (≥99.9%, Biological Grade). Note: DMSO is hygroscopic; water absorption significantly decreases solvating power.

-

Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics which DMSO can leach.

-

Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Analytical balance.

Maximum Solubility Determination (Stepwise Method)

Since specific solubility data varies by crystal polymorph and purity, researchers must empirically determine the limit using this "Stepwise Addition" protocol.

Target: To determine if the compound is soluble at 50 mM (Standard High-Throughput Screening concentration).

-

Calculation:

-

Target Concentration:

-

Target Volume:

-

Required Mass:

-

-

Weighing: Weigh ~7.7 mg of 5-ADP into an amber vial. Record exact mass.

-

Solvent Addition (Incremental):

-

Add 50% of the calculated DMSO volume (

). -

Vortex for 60 seconds.

-

Observation: If clear, solubility is

. -

If particles remain, add remaining

DMSO. -

Vortex and Sonicate (30-40 kHz) for 5 minutes at ambient temperature.

-

-

Visual Validation:

-

Hold vial against a dark background with a focused light source (Tyndall effect check).

-

Pass: Solution is optically clear.

-

Fail: Visible suspension or pellet. Action: Dilute to 25 mM.

-

Standard Stock Preparation (10 mM)

For most biological assays, a 10 mM stock is the industry standard.

Protocol:

-

Weigh 1.54 mg of 5-ADP.

-

Add 1.0 mL of Anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Sonicate for 2-5 minutes if necessary.

-

QC Check: Inspect for clarity.

Stability and Storage

The 5-amino group is susceptible to oxidation, which can lead to the formation of azo-dimers or degradation products (often turning the solution yellow/brown).

-

Temperature: Store at -20°C or -80°C .

-

Container: Amber glass to prevent photodegradation.

-

Freeze-Thaw: Limit to < 5 cycles. Aliquot into single-use volumes (e.g.,

) to avoid repeated temperature stress. -

Hygroscopicity: Store vials in a desiccator or sealed bag with desiccant packs. Absorbed water causes precipitation of the compound upon freezing.

Biological Application: Aqueous Dilution

A critical failure point in assays is the precipitation of the compound when the DMSO stock is diluted into aqueous buffers (PBS, Media). This is known as "crashing out."

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock to media often causes local precipitation due to the rapid change in polarity.

Correct Workflow:

-

Stock: 10 mM in 100% DMSO.

-

Intermediate: Dilute 1:10 or 1:20 in culture medium (or buffer) to create a 10x or 20x working solution.

-

Critical Step: Vortex immediately upon addition.

-

-

Final: Add the Intermediate solution to the cell culture plate.

Serial Dilution Workflow (Visualized)

Figure 1: Recommended dilution workflow to minimize precipitation shock. Direct addition of 100% DMSO stock to cells can cause local high-concentration precipitation.

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Solution turns yellow/brown | Oxidation of the 5-amino group. | Discard. Prepare fresh stock. Purge future stocks with Nitrogen/Argon before sealing. |

| Precipitate upon thawing | DMSO absorbed water; solubility decreased at low temp. | Warm to 37°C and vortex.[2] If solids persist, filter (0.22 µm PTFE) and re-quantify concentration via UV-Vis. |

| "Oiling out" in media | Compound is lipophilic enough to separate but not crystalline. | Increase DMSO concentration slightly (up to 0.5% if cells tolerate) or use a carrier like BSA. |

| Difficult dissolution | Strong crystal lattice energy. | Heat to 40°C in a water bath for 10 minutes. Sonicate.[2] |

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility profiling in drug discovery).

-

Way, L. (2018). DMSO Solubility Assessment Protocol. National Center for Advancing Translational Sciences (NCATS). Link

-

Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link

-

Gaylord Chemical. (2014). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (Authoritative industrial guide on DMSO solvent properties). Link

Sources

Application Notes & Protocols: Synthesis of Fused Pyrimidines from 5-Amino-pyrimidin-4-one Precursors

Abstract

Fused pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The 5-amino-pyrimidin-4-one motif is a particularly versatile and powerful precursor for constructing these complex heterocyclic systems. This guide provides an in-depth exploration of key synthetic strategies for creating fused pyrimidine derivatives, complete with detailed, field-tested protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Core Concepts: The Synthetic Power of 5-Amino-pyrimidin-4-one

The utility of 5-amino-pyrimidin-4-one as a building block stems from its unique electronic and structural features. The C5-amino group is a potent nucleophile, strategically positioned adjacent to the C4-carbonyl and the ring nitrogens. This arrangement facilitates a variety of annulation (ring-forming) reactions with bifunctional electrophiles, enabling the construction of diverse fused systems such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.[4] The choice of the second reactant dictates the nature of the fused ring, offering a modular approach to chemical library synthesis.

General Synthetic Workflow

The synthesis of fused pyrimidines from 5-amino-pyrimidin-4-one precursors generally follows a structured workflow. The process begins with the selection of appropriately substituted starting materials and culminates in the purification and rigorous characterization of the final compound.

Caption: General workflow for fused pyrimidine synthesis.

Key Synthetic Strategies and Protocols

This section details three robust and widely adopted methods for synthesizing medicinally relevant fused pyrimidine systems.

Strategy 1: Pyrido[2,3-d]pyrimidines via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for constructing the pyrido[2,3-d]pyrimidine skeleton, which is present in kinase inhibitors and other therapeutics.[5] The reaction involves the condensation of a 5-aminopyrimidine with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Mechanism Insight: The reaction proceeds via an initial Michael-type addition of the amino group to the electron-deficient alkene of the malonic ester derivative, followed by the elimination of an alcohol. The resulting intermediate undergoes a thermally induced intramolecular cyclization, where the pyrimidine C6-position attacks one of the ester carbonyls, followed by tautomerization to yield the aromatic 4-oxo-quinoline system.[6] High temperatures are typically required to drive the cyclization, often necessitating the use of high-boiling point solvents like diphenyl ether or Dowtherm A.[7]

Caption: Simplified Gould-Jacobs reaction mechanism.

Protocol: Synthesis of Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

-

Materials:

-

6-Amino-1,3-dimethyluracil (a substituted 5-aminopyrimidin-4-one)

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 6-amino-1,3-dimethyluracil (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Add diphenyl ether as the solvent (approx. 5-10 mL per gram of aminouracil).

-

Heat the mixture to a gentle reflux (approx. 250-260 °C) using a heating mantle.

-

Maintain the reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.

-

Dilute the cooled mixture with hexane or petroleum ether to further precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure compound.

-

Quantitative Data Summary (Representative Examples)

| 5-Aminopyrimidine Precursor | Cyclization Partner | Conditions | Yield (%) | Reference |

| 6-Aminouracil | Diethyl ethoxymethylenemalonate | Phosphoric acid, heat | ~70-80% | [8] |

| 6-Amino-1,3-dimethyluracil | Diethyl ethoxymethylenemalonate | Diphenyl ether, reflux | >85% | [9][10] |

| 4-Amino-2,6-dihydroxypyrimidine | Diethyl ethoxymethylenemalonate | Microwave, solvent-free | ~90% | [10] |

From the Bench (Trustworthiness & Expertise):

-

Solvent Choice is Critical: The high boiling point of diphenyl ether is essential for providing the thermal energy needed for the cyclization step.[7] Ensure your glassware is rated for these temperatures.

-

Microwave Acceleration: For some substrates, solvent-free microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, offering a greener alternative to traditional heating.[10]

-

Troubleshooting Poor Cyclization: If the acyclic intermediate is isolated but fails to cyclize, consider using a different high-temperature solvent or adding a catalytic amount of a strong acid like polyphosphoric acid (PPA) to facilitate the ring closure.

Strategy 2: Thieno[2,3-d]pyrimidines via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes, which can be readily cyclized to form thieno[2,3-d]pyrimidines.[11] These scaffolds are prevalent in molecules targeting protein kinases and other enzymes.[12] While this protocol starts from components that form a pyrimidine in a later step, the principles are directly adaptable for pre-formed pyrimidines possessing the required functionality. A common modern approach is to first synthesize a 2-aminothiophene via the Gewald reaction and then build the pyrimidine ring onto it.

Mechanism Insight: The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.[13][14] The base promotes the formation of an enolate from the ketone and a carbanion from the nitrile, leading to a Knoevenagel condensation. The resulting adduct then reacts with sulfur to form a thiolate, which undergoes intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[15]

Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald Precursor)

-

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur (powdered)

-

Ethanol

-

Morpholine or Triethylamine (base)

-

-

Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of morpholine (approx. 0.2 eq) to the mixture.

-

Gently heat the reaction mixture to reflux (around 50-60 °C) for 1-2 hours. The solution will typically turn a deep orange/red color.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

The resulting 2-aminothiophene can then be cyclized with reagents like formamide or urea under heat to form the thieno[2,3-d]pyrimidin-4-one core.[13][14]

-

Quantitative Data Summary (Gewald Reaction)

| Ketone/Aldehyde | Active Methylene Nitrile | Base | Yield (%) | Reference |

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | ~75-85% | [13] |

| Acetone | Malononitrile | Triethylamine | ~60-70% | [16] |

| Various Ketones | Malononitrile | K2CO3 (heterogeneous) | >80% | [14] |

From the Bench (Trustworthiness & Expertise):

-

Base Selection: The choice of base is crucial. Morpholine is commonly used, but other organic bases like triethylamine or even heterogeneous bases like potassium carbonate can be effective.[14]

-

Sulfur Quality: Use finely powdered elemental sulfur for optimal reactivity.

-

Exothermicity: The initial stages of the reaction can be exothermic. Ensure controlled addition of the base and have cooling available.

-

Subsequent Cyclization: To form the fused pyrimidine, the isolated 2-aminothiophene is typically heated in formamide or with urea at high temperatures (>150 °C). This step drives the condensation and ring closure to form the final thieno[2,3-d]pyrimidin-4-one.[13]

Strategy 3: Tetrahydropyrido[2,3-d]pyrimidines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and related heterocyclic systems.[17][18] A variation of this reaction can be applied to 5-aminopyrimidines to construct fused, partially saturated pyridine rings, yielding tetrahydropyrido[2,3-d]pyrimidines. This reaction involves the condensation of the aminopyrimidine with an aldehyde or ketone to form a Schiff base (iminium ion under acidic conditions), followed by an intramolecular electrophilic substitution.[19][20]

Mechanism Insight: The reaction is typically catalyzed by a Brønsted or Lewis acid.[21] The acid protonates the carbonyl of the aldehyde/ketone, activating it for nucleophilic attack by the 5-amino group. After dehydration to form an iminium ion, the electron-rich C6 position of the pyrimidine ring acts as the nucleophile, attacking the electrophilic iminium carbon to close the ring and form the final product after deprotonation.[17]

Protocol: General Procedure for Pictet-Spengler type Cyclization

-

Materials:

-

6-Amino-1,3-dimethyluracil

-

A selected aldehyde (e.g., acetaldehyde, benzaldehyde)

-

Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TSA)

-

Dichloromethane (DCM) or Toluene

-

-

Procedure:

-

Dissolve the 6-amino-1,3-dimethyluracil (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Add the aldehyde (1.1 eq) to the solution.

-

Add the acid catalyst (0.1 to 1.0 eq of TFA or p-TSA).

-

Stir the reaction at room temperature or with gentle heating (40-50 °C). If using toluene, a Dean-Stark trap can be used to remove water.

-

Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

From the Bench (Trustworthiness & Expertise):

-

Aldehyde Reactivity: Electron-deficient aldehydes tend to react faster. Aliphatic aldehydes are also highly reactive but can be prone to side reactions like self-condensation.

-

Acid Catalyst: TFA is a strong, volatile acid that is often effective and easily removed. For more sensitive substrates, a milder solid acid like p-TSA can be used.

-

Water Removal: The formation of the intermediate imine/iminium ion releases water. Removing this water, either azeotropically with a Dean-Stark trap (in toluene) or by using a drying agent, can drive the reaction to completion.

Conclusion

The 5-amino-pyrimidin-4-one scaffold is a foundational building block in synthetic and medicinal chemistry. The strategic application of classic and modern named reactions, such as the Gould-Jacobs, Gewald, and Pictet-Spengler reactions, provides robust and versatile pathways to a vast array of fused pyrimidine heterocycles.[1][22] By understanding the underlying mechanisms and optimizing reaction protocols, researchers can efficiently generate novel chemical entities for drug discovery and development programs.

References

-

Jain, K., et al. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. PubMed. [Link]

-

Jain, K., et al. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Europe PMC. [Link]

-

Kaur, R., et al. (2021). An Appraisal on Synthetic and Medicinal Aspects of Fused Pyrimidines as Anti Neoplastic Agents. PubMed. [Link]

-

Al-Ostath, A., et al. (2021). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

-

Roopan, S.M., & Sompalle, R. (2016). Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. ResearchGate. [Link]

-

Dinakaran, V. S., et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]

-

Yadav, T., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

-

Al-Anazi, M., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. [Link]

-

Roopan, S.M., & Sompalle, R. (2016). Synthetic chemistry of pyrimidines and fused pyrimidines: A review. Taylor & Francis Online. [Link]

-

Wang, C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. [Link]

-

Krasavin, M., et al. (2019). Methods for the synthesis of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. ResearchGate. [Link]

-

Wang, C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]

-

Sauthof, L., et al. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]

-

Reddy, L.S., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]

-

Ibrahim, D.A., et al. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][22]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

-

Al-Omary, F.A.M. (2010). The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. [Link]

-

Aly, O.M., et al. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. [Link]

-

Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. MDPI. [Link]

-

Thomas, S.P., et al. (2017). EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. Rasayan J. Chem. [Link]

-

Hsieh, P., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC. [Link]

-

Borovlev, I.V., et al. (2004). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1][23]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate. [Link]

-

Dotsenko, V.V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]

-

Tantawy, E.S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

-

N/A. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

-

Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

N/A. Pictet–Spengler reaction. Wikipedia. [Link]

-

Asati, V., et al. (2013). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]

-

Teijeira, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S.M. (2020). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures. [Link]

-

Sabatino, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

-

Raheem, I.T., & Jacobsen, E.N. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Organic Letters. [Link]

-

N/A. Gould–Jacobs reaction. Wikipedia. [Link]

-

N/A. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

-

Jiang, X., et al. (2021). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Nam, N.L., et al. (2003). CONDENSATION OF 1-SUBSTITUTED 5-AMINOPYRAZOLES WITH β-DICARBONYL COMPOUNDS. Springer. [Link]

-

Shah, R., et al. (2014). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

-

N/A. The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. ResearchGate. [Link]

-

Hsiao, Y., & Rios, R. (2016). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS Publications. [Link]

-

Kaval, N., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. [Link]

Sources

- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]

- 13. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES | Journal of the Chilean Chemical Society [jcchems.com]

- 15. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pages.jh.edu [pages.jh.edu]

- 20. via.library.depaul.edu [via.library.depaul.edu]

- 21. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 23. An Appraisal on Synthetic and Medicinal Aspects of Fused Pyrimidines as Anti Neoplastic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

preparation of kinase inhibitors using pyrimidinone intermediates

Application Note: High-Fidelity Synthesis of Kinase Inhibitors via Regioselective Functionalization of Pyrimidinone Scaffolds

Executive Summary

The pyrimidinone scaffold (specifically 2-amino-pyrimidin-4(3H)-one) represents a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine ring of ATP. Its capacity to form bidentate hydrogen bonds within the "hinge region" of kinases makes it a critical intermediate for targeting p38 MAPK, Aurora Kinases, and GSK3

This guide addresses the primary synthetic bottleneck in utilizing this scaffold: Regioselective N-alkylation . Due to the lactam-lactim tautomerism of the pyrimidinone core, synthetic routes often yield mixtures of

Scientific Foundation & Mechanism

The Hinge Binder Concept

Kinase inhibitors typically function by competing with ATP. The pyrimidinone core mimics the adenine base of ATP.

-

Donor-Acceptor Motif: The C4-carbonyl acts as a hydrogen bond acceptor (interacting with the backbone NH of the hinge residue), while the C2-amino group (or N3-H) acts as a hydrogen bond donor.

-

Tautomeric Challenge: The pyrimidinone ring exists in equilibrium between the keto (lactam) and enol (lactim) forms. The lactam form is generally required for specific kinase inhibition, but the lactim form is often more reactive toward electrophiles, leading to undesired

-alkylation.

Strategic Retrosynthesis

The following workflow illustrates the assembly of a Type I kinase inhibitor using a pyrimidinone intermediate.

Figure 1: Retrosynthetic logic for pyrimidinone-based kinase inhibitors.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of the Pyrimidinone Core